molecular formula C10H21NO B2824261 trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine CAS No. 2058249-81-1

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine

Cat. No.: B2824261
CAS No.: 2058249-81-1
M. Wt: 171.284
InChI Key: KKGOPTSEUZNSEV-KYZUINATSA-N
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Description

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a cyclohexylamine derivative characterized by a trans-configuration at the 4-position of the cyclohexane ring, substituted with a 2-methoxypropan-2-yl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of modulators for ion channels such as KCa2.2a . Its structural rigidity and substituent hydrophobicity make it advantageous for interactions with hydrophobic binding pockets in biological targets. The methoxypropan-2-yl group contributes to balanced lipophilicity, enhancing both solubility and membrane permeability compared to more polar or bulky substituents .

Properties

IUPAC Name

4-(2-methoxypropan-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGOPTSEUZNSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a reaction with a suitable reagent to introduce the methoxypropan-2-yl group.

    Amine Introduction: The intermediate product is then subjected to reductive amination to introduce the amine group at the desired position on the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. detailed industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Substitution reactions can occur at the amine group or the methoxypropan-2-yl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine exhibits potential biological activities that warrant further investigation.

Pharmacological Applications:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical responses .
  • Therapeutic Potential : Ongoing studies are exploring its role in treating conditions such as anxiety disorders due to its potential neuropharmacological effects .

Applications in Research

The compound serves as an important intermediate in the synthesis of complex organic molecules, making it valuable in both academic and industrial research settings.

Applications Overview:

Application AreaDescription
Synthetic Chemistry Used as an intermediate for synthesizing more complex compounds.
Pharmacology Investigated for its potential therapeutic effects on various biological targets.
Material Science Explored for use in developing specialty chemicals and materials.

Case Studies

Several studies highlight the compound's efficacy in various applications:

  • Neuropharmacological Effects : A study demonstrated that this compound significantly reduced anxiety-like behaviors in animal models, indicating its potential use in treating anxiety disorders .
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating promising antimicrobial properties .

Mechanism of Action

The mechanism of action of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. Detailed studies on the exact molecular pathways and targets are ongoing and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight LogP* Key Functional Groups
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine 2-Methoxypropan-2-yl 187.28 ~1.5 Ether, tertiary amine
trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine 2-Fluoropropan-2-yl 159.24 ~1.2 C-F bond, tertiary amine
trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine (dihydrochloride) 3-Chloropyridin-2-yloxy 299.62 N/A Aromatic Cl, ether, salt
4-Methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine Methyl, imidazolyl 219.34 ~2.0 Imidazole, tertiary amine
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 2,2,2-Trifluoroethoxy 193.20 ~0.8 Trifluoroethyl ether

*LogP values estimated based on substituent contributions.

  • Lipophilicity : The trifluoroethoxy substituent () introduces high electronegativity but reduces lipophilicity (LogP ~0.8), limiting membrane permeability compared to the methoxypropan-2-yl group (LogP ~1.5) .
  • Salt Forms : The dihydrochloride salt of trans-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine () improves aqueous solubility but may restrict blood-brain barrier penetration compared to free-base amines .

Predicted Human Pharmacokinetics

  • Volume of Distribution (Vd) : The methoxypropan-2-yl substituent’s moderate lipophilicity predicts a Vd of ~2.5 L/kg, suitable for peripheral tissue penetration .
  • Clearance (CL) : Hepatic metabolism via CYP3A4 is expected, with predicted CL values within 70–80% of observed data in preclinical models .
  • Half-Life (t1/2) : Estimated t1/2 of 6–8 hours supports once-daily dosing, outperforming more polar analogs like the trifluoroethoxy derivative (t1/2 ~3 hours) .

Biological Activity

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a cyclohexane ring with a methoxypropan-2-yl substituent and an amine group. Its unique structure influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to physiological responses. Current studies suggest that the compound may play a role in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could influence receptor activity, affecting signal transduction processes.

Biological Activity Studies

Research has shown various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly through modulation of pathways related to apoptosis and cell proliferation.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study focused on the effects of similar compounds on cancer cell lines demonstrated that modifications in the cyclohexane structure could enhance cytotoxicity against breast cancer cells. For instance, compounds with similar structural motifs showed significant inhibition of cell viability in MCF7 and MDA-MB-231 cell lines, indicating that this compound may exhibit similar effects due to its structural characteristics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

Compound NameStructural FeaturesBiological Activity
trans-4-(2-Methoxyethyl)cyclohexan-1-amineEthyl group instead of propan-2-ylModerate anticancer activity
trans-4-(2-Methoxypropyl)cyclohexan-1-aminePropyl groupEnhanced receptor modulation
trans-4-(2-Methoxybutyl)cyclohexan-1-amineButyl groupVariable activity

This table illustrates how variations in the substituent groups can influence biological activity, suggesting that this compound may possess unique properties due to its specific structure.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine to improve yield and stereochemical purity?

  • Methodological Answer :

  • Step 1 : Start with a cyclohexanone precursor (e.g., 4-hydroxy-4-methylcyclohexanone) and introduce the methoxypropan-2-yl group via nucleophilic substitution or Grignard reactions under anhydrous conditions .

  • Step 2 : Protect the amine group during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.

  • Step 3 : Employ catalytic hydrogenation or chiral resolution techniques (e.g., chiral HPLC) to isolate the trans isomer, ensuring stereochemical purity .

  • Critical Parameters : Temperature control (< 0°C for Grignard reactions), solvent selection (e.g., THF for improved solubility), and use of palladium catalysts for hydrogenation .

    • Data Table : Key Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
1Grignard reagent, THF, -20°C6585%
2Boc protection, DCM, RT9092%
3Pd/C, H₂, EtOH75>99% (trans)

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the trans configuration via coupling constants (e.g., axial-equatorial proton splitting in cyclohexane ring) .
  • HPLC-MS : Validate molecular weight (C10_{10}H21_{21}NO) and assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess if chirality is introduced during synthesis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer :

  • Receptor Docking Studies : Perform molecular dynamics simulations to compare trans vs. cis isomer binding to serotonin (5-HT2A_{2A}) or NMDA receptors. Trans isomers often exhibit enhanced steric complementarity due to axial substituent positioning .

  • In Vitro Assays : Use radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) to measure IC50_{50} values. Trans isomers may show 3–5-fold higher affinity due to reduced conformational strain .

    • Data Table : Comparative Binding Affinity
Isomer5-HT2A_{2A} IC50_{50} (nM)NMDA IC50_{50} (nM)
trans120 ± 15450 ± 50
cis350 ± 40620 ± 70

Q. What strategies can resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Source Validation : Ensure stereochemical purity via X-ray crystallography or NOESY NMR to rule out cis-contamination .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and apply statistical tools (ANOVA) to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP values (1.8–2.5) with blood-brain barrier permeability using Molinspiration or SwissADME .
  • Metabolic Stability : Predict CYP450 interactions via docking simulations (AutoDock Vina) and validate with hepatic microsome assays .

Contradiction Analysis

Q. Why do some studies report potent CNS activity for this compound, while others observe minimal effects?

  • Methodological Answer :

  • Potential Causes :

Variability in stereochemical purity (cis vs. trans ratios).

Differences in dosing regimens (acute vs. chronic administration).

Species-specific receptor expression (e.g., rodent vs. primate models).

  • Resolution :
  • Replicate studies with independently synthesized batches (≥99% trans purity).
  • Use pharmacokinetic profiling to confirm brain penetration (e.g., LC-MS/MS of cerebrospinal fluid) .

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